1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine
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Overview
Description
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine is a synthetic organic compound Structurally, it comprises a pyrrolidine ring substituted at the 1-position with a sulfonyl group, which itself is connected to a benzene ring bearing an ethenyl and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine typically involves the following steps:
Formation of the Benzene Derivative: Starting from commercially available 4-hydroxybenzaldehyde, a series of reactions such as alkylation with propan-2-yl bromide under basic conditions yield 4-(propan-2-yl)oxybenzene.
Sulfonation: The compound undergoes sulfonation to introduce the sulfonyl group. This is typically achieved using sulfonyl chloride in the presence of a base.
Formation of the Ethenyl Group: Introduction of the ethenyl group is performed via Heck reaction, involving the reaction of the halogenated benzene derivative with ethene in the presence of a palladium catalyst.
Introduction of Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with 1-pyrrolidine.
Industrial Production Methods: In industrial settings, these synthetic steps are optimized for scale-up, with continuous flow processes and advanced catalytic systems being employed to enhance yield and efficiency. Key considerations include reaction time, temperature control, and purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine engages in a variety of chemical reactions:
Types of Reactions
Oxidation: The ethenyl group can undergo oxidation to yield aldehydes or carboxylic acids.
Reduction: The sulfonyl group may be reduced to a thiol group.
Substitution Reactions: The pyrrolidine ring can be substituted with various electrophiles, leading to diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts for Substitution: Palladium on carbon (Pd/C), nickel catalysts
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Thiols
Substitution Products: Various electrophilic substitution derivatives
Chemistry
Catalysis: The compound’s sulfonyl group makes it a useful ligand in catalytic processes.
Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Interaction Studies: Its unique structure allows for the study of protein-ligand interactions.
Enzyme Inhibition: It is researched for potential as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Diagnostic Tools: Potential use in imaging and diagnostics due to its structural features.
Industry
Material Science: Utilized in the development of new polymers and materials with enhanced properties.
Chemical Manufacturing: Acts as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets and Pathways
Protein Binding: Interacts with specific proteins, altering their function.
Signal Transduction: Modifies signaling pathways by inhibiting or activating key enzymes.
Cellular Processes: Affects cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparing 1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine with other similar compounds highlights its unique properties and applications.
Similar Compounds
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrole: Similar structure but different ring system, leading to distinct reactivity and applications.
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}piperidine: Another analogous compound with a different nitrogen-containing ring, offering varied biological activity.
Uniqueness: The specific configuration of the pyrrolidine ring in this compound imparts unique steric and electronic properties, influencing its reactivity and interaction with other molecules, making it a valuable compound for targeted research and industrial applications.
There you go, a comprehensive look at this fascinating compound! What sparked your interest in this particular molecule?
Biological Activity
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine, also known by its CAS number 183791-90-4, is a sulfonyl-containing compound with potential applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
Chemical Structure and Properties
The compound's chemical formula is C22H26O4S, indicating the presence of a sulfonyl group, an ether, and a pyrrolidine ring. The structural features suggest potential reactivity and interactions with biological systems, particularly in enzyme inhibition or receptor modulation.
Biological Activity Overview
Recent studies have explored various aspects of the biological activity of this compound, including:
- Anticancer Properties : Research indicates that sulfonyl compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. For example, similar compounds have been shown to activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation .
- Enzyme Inhibition : Compounds with sulfonyl groups often act as enzyme inhibitors. They may inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanisms : A study demonstrated that compounds similar to this compound could induce apoptosis in HepG2 liver cancer cells. This was achieved through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-xL) along with the activation of caspases .
- Enzyme Interaction Studies : Another research effort focused on the inhibitory effects of sulfonyl compounds on certain kinases involved in cell signaling pathways. These findings suggest that such compounds could potentially serve as therapeutic agents by modulating signaling cascades critical for cancer progression .
- Synergistic Effects with Other Agents : The combination of this compound with other therapeutic agents resulted in a synergistic effect that enhanced its anticancer properties. This highlights the potential for developing combination therapies that leverage the unique mechanisms of action of sulfonyl-containing compounds .
Properties
CAS No. |
918871-20-2 |
---|---|
Molecular Formula |
C15H21NO3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(3-ethenyl-4-propan-2-yloxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H21NO3S/c1-4-13-11-14(7-8-15(13)19-12(2)3)20(17,18)16-9-5-6-10-16/h4,7-8,11-12H,1,5-6,9-10H2,2-3H3 |
InChI Key |
ZZADDZAPFFQWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C=C |
Origin of Product |
United States |
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